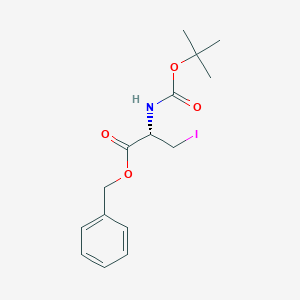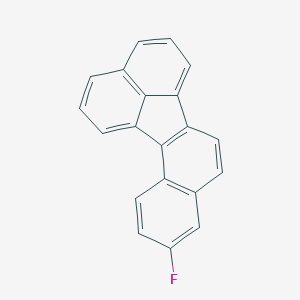
10-Fluorobenzo(j)fluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Fluorobenzo(j)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) compound that contains two fused rings. It is a synthetic compound that has been used in scientific research for various purposes.
Mécanisme D'action
The mechanism of action of 10-Fluorobenzo(j)fluoranthene is not fully understood. However, it is believed to exert its effects by binding to DNA and causing DNA damage. This can lead to mutations and other genetic changes that can contribute to the development of cancer.
Effets Biochimiques Et Physiologiques
10-Fluorobenzo(j)fluoranthene has been shown to have a range of biochemical and physiological effects, including inducing oxidative stress, activating inflammatory pathways, and disrupting cellular signaling pathways. It has also been shown to be toxic to cells and to cause DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 10-Fluorobenzo(j)fluoranthene in lab experiments is that it is a well-characterized compound that can be easily synthesized and purified. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it is a synthetic compound that may not accurately reflect the toxicity of natural 10-Fluorobenzo(j)fluoranthenes found in the environment.
Orientations Futures
For research on 10-Fluorobenzo(j)fluoranthene include developing new analytical methods for detecting and quantifying it in environmental samples, studying its effects on different cell types and tissues, and investigating its potential as a therapeutic agent for cancer and other diseases. Additionally, research could focus on developing new materials and technologies that incorporate 10-Fluorobenzo(j)fluoranthene.
Méthodes De Synthèse
10-Fluorobenzo(j)fluoranthene can be synthesized using various methods, including Suzuki coupling, Sonogashira coupling, and Buchwald-Hartwig coupling. The Suzuki coupling method involves the reaction of 2,7-dibromofluorene and 4-bromo-1-fluorobenzene with a palladium catalyst and a base. The Sonogashira coupling method involves the reaction of 2,7-dibromofluorene and 4-ethynyl-1-fluorobenzene with a copper catalyst and a base. The Buchwald-Hartwig coupling method involves the reaction of 2,7-dibromofluorene and 4-fluoroaniline with a palladium catalyst and a base.
Applications De Recherche Scientifique
10-Fluorobenzo(j)fluoranthene has been used in scientific research for various purposes, including as a fluorescent probe for detecting DNA damage, as a model compound for studying the toxicity of 10-Fluorobenzo(j)fluoranthenes, and as a reference compound for developing analytical methods for 10-Fluorobenzo(j)fluoranthenes. It has also been used in the development of new materials, such as organic light-emitting diodes and solar cells.
Propriétés
Numéro CAS |
129286-37-9 |
|---|---|
Nom du produit |
10-Fluorobenzo(j)fluoranthene |
Formule moléculaire |
C20H11F |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
6-fluoropentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,6,9,12,14,16(20),17-decaene |
InChI |
InChI=1S/C20H11F/c21-14-8-10-15-13(11-14)7-9-17-16-5-1-3-12-4-2-6-18(19(12)16)20(15)17/h1-11H |
Clé InChI |
BMSCBOZOHUSPGD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C(C=C4)C=C(C=C5)F |
SMILES canonique |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C(C=C4)C=C(C=C5)F |
Autres numéros CAS |
129286-37-9 |
Synonymes |
10-fluorobenzo(j)fluoranthene 10F-B(j)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



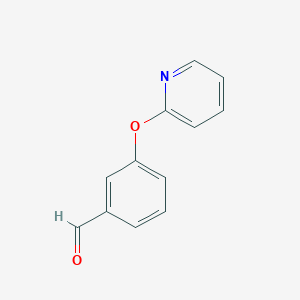
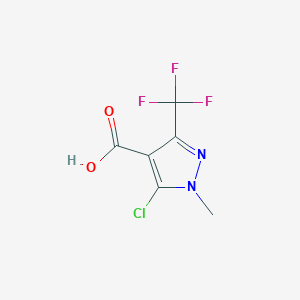
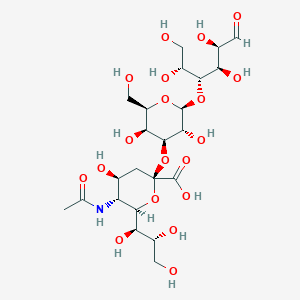

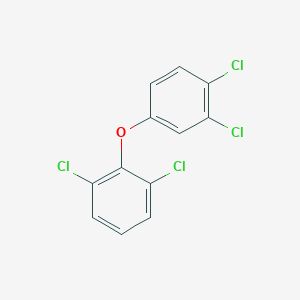

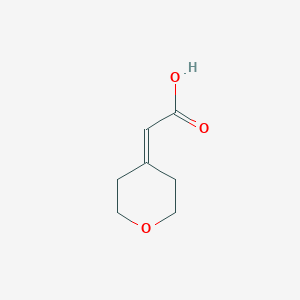
![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)
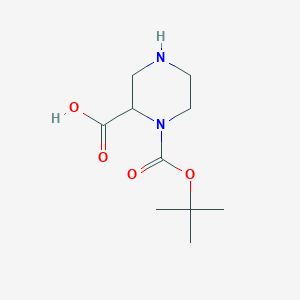
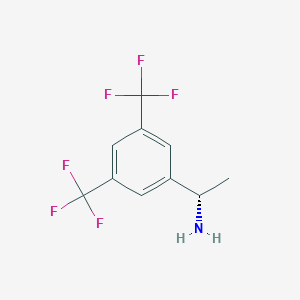
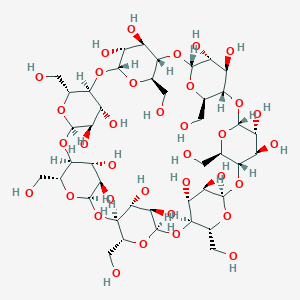
![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B164694.png)

